molecular formula C19H19FN2O2S2 B2870250 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide CAS No. 946375-15-1

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B2870250
CAS No.: 946375-15-1
M. Wt: 390.49
InChI Key: NYGNHYRKLJMSCR-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at the 2-position and a methyl group at the 4-position. The thiazole ring is linked via an ethyl chain to a 3-methylbenzenesulfonamide moiety. This structure combines a fluorinated aromatic system with a sulfonamide group, which is often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) in medicinal chemistry . The fluorine atom likely enhances metabolic stability and lipophilicity, while the sulfonamide group provides hydrogen-bonding capacity for target engagement .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S2/c1-13-5-3-8-17(11-13)26(23,24)21-10-9-18-14(2)22-19(25-18)15-6-4-7-16(20)12-15/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGNHYRKLJMSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, introduction of the fluorophenyl group, and sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and related analogs from the provided evidence:

Compound Name/Identifier Core Structure Substituents on Thiazole Functional Group Notable Features
Target Compound 1,3-thiazole 3-fluorophenyl, 4-methyl Sulfonamide Fluorine enhances lipophilicity
Enamine 300-2008 1,3-thiazole 4-methyl Carboxamide Benzyl-linked carboxamide; no fluorine
Example 204 (EP Application) Pyrrolidine-carboxamide 4-methyl (on aryl-thiazole) Carboxamide Methoxypyrazolyl substituent
Metsulfuron-methyl (Pesticide) 1,3,5-triazine Methoxy, methyl Sulfonamide Herbicidal activity; triazine core

Key Observations :

  • Thiazole vs. Triazine Core : The target compound’s thiazole core differs from the triazine in metsulfuron-methyl, a sulfonylurea herbicide. While both contain sulfonamides, the triazine core in herbicides facilitates binding to acetolactate synthase, whereas thiazoles are more common in pharmaceuticals .
  • Sulfonamide vs. Carboxamide: The target’s sulfonamide group contrasts with carboxamides in Enamine 300-2008 and Example 203.
  • Fluorine Substituent: The 3-fluorophenyl group in the target compound is absent in Enamine 300-2008 and Example 204. Fluorination often increases metabolic stability and membrane permeability compared to non-fluorinated analogs .
Pharmacokinetic Properties
  • Lipophilicity: The fluorine and methyl groups in the target compound likely increase logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety. These structural components contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Component Description
Thiazole Ring Associated with various biological activities.
Fluorophenyl Group Enhances binding affinity to biological targets.
Sulfonamide Moiety Known for antimicrobial properties.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes, particularly in cancer and bacterial infections.
  • Cellular Interaction : Its structural features allow it to interact with various cellular targets, disrupting normal cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth, making them candidates for antibiotic development.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies suggest it may induce apoptosis in cancer cells through cell cycle arrest mechanisms.

Case Study Example : A study demonstrated that a related thiazole compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent anticancer activity compared to standard treatments .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis and Yield : The synthesis typically involves multiple steps starting from commercially available precursors, achieving high yields through optimized reaction conditions.
  • In Vitro Studies : Various in vitro assays have demonstrated its potential as an antimicrobial agent and an anticancer drug candidate.

Table 1: Summary of Biological Activities

Activity Type IC50 Value Reference Compound Notes
AntimicrobialVariesStandard AntibioticsEffective against gram-positive bacteria
Anticancer1.30 μMSAHAInduces apoptosis in HepG2 cells

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